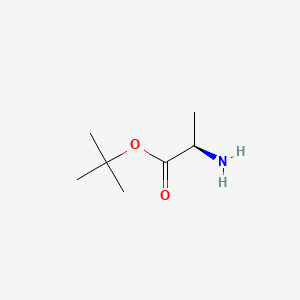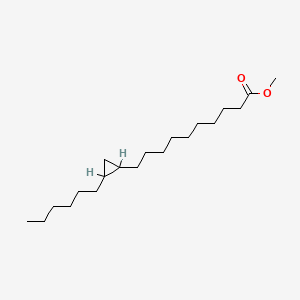
N-(5-aminopyrimidin-2-yl)acetamide
Übersicht
Beschreibung
“N-(5-aminopyrimidin-2-yl)acetamide”, also known as NAPA, is a chemical compound. It has a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an acetamide group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Overview of Thiophene Analogues
Research involving N-(5-aminopyrimidin-2-yl)acetamide has explored its potential in various scientific domains, notably in the synthesis and evaluation of thiophene analogues for their carcinogenicity. Thiophene analogues, including N-(5-phenylthiophen-2-yl)acetamide, have been synthesized and evaluated to assess their carcinogenic potential. These compounds were subjected to both the Salmonella reverse-mutation assay and the cell-transformation assay to determine their potential carcinogenicity. The findings suggest these compounds possess potential carcinogenic activity, although their capability to induce tumors in vivo remains uncertain. This underscores the importance of in vitro predictions of carcinogenicity for new compounds (Ashby et al., 1978).
N-acetylcysteine in Psychiatry
Another area of research not directly involving this compound but relevant due to the exploration of acetylated compounds is the study of N-acetylcysteine (NAC) in psychiatry. NAC has been identified as beneficial in treating various psychiatric disorders, including addiction and compulsive disorders, by modulating glutamatergic, neurotropic, and inflammatory pathways. This research has shown promising results for NAC in populations with psychiatric disorders, highlighting the therapeutic potential of acetylated amino acids in psychiatric research (Dean et al., 2011).
Biological Effects of Acetamide Derivatives
The biological effects of acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, have been extensively reviewed. This review provides insights into the commercial importance of these chemicals and their biological consequences, shedding light on the varied responses these compounds elicit, which reflect both their biological nature and usage. This information is crucial for understanding the broader implications of chemical exposure in man (Kennedy, 2001).
Wirkmechanismus
Target of Action
N-(5-aminopyrimidin-2-yl)acetamide is a type of amine compound Similar 2-aminopyrimidine derivatives have been studied for theirantitrypanosomal and antiplasmodial activities .
Biochemical Pathways
Related 2-aminopyrimidine derivatives have been shown to exhibit activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively . This suggests that the compound may interact with biochemical pathways related to these organisms.
Result of Action
Related 2-aminopyrimidine derivatives have shownantitrypanosomal and antiplasmodial activities , suggesting that this compound may have similar effects.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “N-(5-aminopyrimidin-2-yl)acetamide” are not available, research into pyrimidines and their derivatives continues to be an active area of study . These compounds have shown promise in various areas of pharmacology, suggesting potential for future therapeutic applications .
Eigenschaften
IUPAC Name |
N-(5-aminopyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,7H2,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBQTWLRRGFOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)


![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)



![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)



